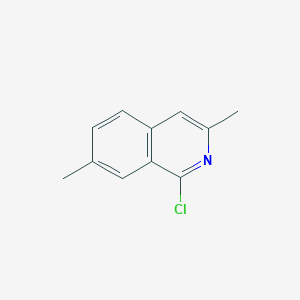

1-Chloro-3,7-dimethylisoquinoline

描述

Fundamental Significance of the Isoquinoline (B145761) Core in Advanced Chemical Synthesis

The rigid, planar structure of the isoquinoline nucleus provides a versatile template for the spatial arrangement of various functional groups, enabling precise interactions with biological targets. quimicaorganica.orgacs.org This has led to the development of a multitude of isoquinoline-based drugs with diverse therapeutic applications. nih.gov Furthermore, the aromatic system of isoquinoline participates in π-stacking interactions, a key feature in molecular recognition and the design of novel materials. The nitrogen atom within the ring not only imparts basicity but also serves as a handle for further chemical modifications.

Overview of Structural Complexity and Synthetic Challenges in Functionalized Isoquinoline Derivatives

The synthesis of the isoquinoline core can be achieved through several classic named reactions, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. organic-chemistry.orgwikipedia.orgwikipedia.org However, the preparation of specifically substituted isoquinolines, particularly those with multiple and electronically diverse functional groups, presents significant synthetic hurdles. google.com Achieving regioselectivity in the introduction of substituents onto the isoquinoline skeleton is a primary challenge, often requiring multi-step synthetic sequences and the use of protecting groups. google.com The development of efficient and selective methods for the synthesis of functionalized isoquinolines remains an active area of research, with a focus on transition-metal-catalyzed cross-coupling and C-H activation strategies. organic-chemistry.org

Rationale for Focused Academic Inquiry into 1-Chloro-3,7-dimethylisoquinoline

The specific compound, this compound, encapsulates several of the challenges and opportunities inherent in isoquinoline chemistry. The presence of a chlorine atom at the C1 position, an electron-withdrawing group, and two electron-donating methyl groups at the C3 and C7 positions creates a unique electronic and steric environment. This substitution pattern makes it an intriguing target for academic investigation for several reasons:

Synthetic Strategy: The synthesis of this specific isomer is not trivial and likely requires a carefully designed synthetic route. Established methods like the Bischler-Napieralski reaction typically yield 3,4-dihydroisoquinolines which would then need to be aromatized and chlorinated. organic-chemistry.orgwikipedia.orgjk-sci.com The Pomeranz-Fritsch reaction offers a direct route to isoquinolines, but controlling the regioselectivity with a substituted benzaldehyde (B42025) precursor can be challenging. thermofisher.comquimicaorganica.orgchemistry-reaction.com

Reactivity Studies: The interplay of the electron-withdrawing chloro group and the electron-donating methyl groups is expected to influence the reactivity of the isoquinoline ring system. The chlorine at the C1 position is a potential site for nucleophilic substitution, providing a gateway to a variety of other functionalized derivatives.

Medicinal Chemistry Potential: Halogenated heterocyclic compounds are of significant interest in drug discovery. The chlorine atom can modulate the lipophilicity, metabolic stability, and binding interactions of a molecule. While specific biological activity for this compound is not extensively documented in publicly available literature, substituted chloroisoquinolines, in general, have been investigated for their potential as antimicrobial and anticancer agents. nih.govmdpi.comsapub.orgmdpi.com The specific substitution pattern of this compound could lead to novel pharmacological profiles.

While detailed research findings on this compound are not widely published, its structure represents a compelling case study for the development of new synthetic methodologies and the exploration of the structure-activity relationships of functionalized isoquinolines.

Structure

2D Structure

3D Structure

属性

分子式 |

C11H10ClN |

|---|---|

分子量 |

191.65 g/mol |

IUPAC 名称 |

1-chloro-3,7-dimethylisoquinoline |

InChI |

InChI=1S/C11H10ClN/c1-7-3-4-9-6-8(2)13-11(12)10(9)5-7/h3-6H,1-2H3 |

InChI 键 |

BTRMCKLCJPJHDP-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC2=C(C=C1)C=C(N=C2Cl)C |

产品来源 |

United States |

Strategies for the Chemical Synthesis of 1 Chloro 3,7 Dimethylisoquinoline

Primary Isoquinoline (B145761) Ring Construction Methodologies

The foundational methods for assembling the isoquinoline ring are dominated by powerful name reactions that forge the heterocyclic system through intramolecular cyclization. These classical routes have been the bedrock of isoquinoline synthesis for over a century.

Classical Annulation Reactions and their Mechanistic Variations

These reactions typically involve the formation of a carbon-nitrogen bond and a carbon-carbon bond to close the ring onto an existing benzene (B151609) ring. The substitution pattern of the final product is directly determined by the substituents on the acyclic precursors.

Bischler–Napieralski Condensation and Analogous Pathways

The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis, involving the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating acid catalyst. nrochemistry.comwikipedia.org This reaction is particularly effective for arenes with electron-donating groups, which activate the ring towards electrophilic attack. nrochemistry.com The process typically yields a 3,4-dihydroisoquinoline, which must be subsequently dehydrogenated (aromatized) to form the isoquinoline. wikipedia.org

The mechanism can proceed via two main pathways depending on the conditions: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a more commonly accepted nitrilium ion intermediate. wikipedia.orgorganic-chemistry.org The choice of condensing agent is critical, with reagents like phosphorus oxychloride (POCl₃) and phosphorus pentoxide (P₂O₅) being standard. nrochemistry.comorganic-chemistry.org

To synthesize the 3,7-dimethylisoquinoline (B13673724) core, a specific N-acyl-β-phenylethylamine precursor is required. The subsequent aromatization and chlorination would lead to the target molecule.

Table 1: Bischler-Napieralski Synthesis Pathway

| Step | Precursor/Intermediate | Key Reagents | Product |

| Amide Formation | 4-Methylphenethylamine & Acetyl chloride | Base | N-[2-(4-Methylphenyl)ethyl]acetamide |

| Cyclization | N-[2-(4-Methylphenyl)ethyl]acetamide | POCl₃ or P₂O₅, Heat | 3,7-Dimethyl-3,4-dihydroisoquinoline |

| Aromatization | 3,7-Dimethyl-3,4-dihydroisoquinoline | Pd/C, Heat or Sulfur | 3,7-Dimethylisoquinoline |

| Chlorination | 3,7-Dimethylisoquinoline | POCl₃ (via N-oxide) | 1-Chloro-3,7-dimethylisoquinoline |

Pictet–Spengler Cyclization and Modern Catalytic Adaptations

The Pictet–Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. wikipedia.org This reaction is a special case of the Mannich reaction, driven by the formation of an electrophilic iminium ion that undergoes intramolecular attack by the electron-rich aryl ring. wikipedia.org

For the synthesis of the 3,7-dimethylisoquinoline scaffold, the reaction would utilize 2-(p-tolyl)ethylamine and acetaldehyde (B116499). The resulting 1,3,7-trimethyl-1,2,3,4-tetrahydroisoquinoline would then require a two-step oxidation process to achieve the desired aromatic isoquinoline. While traditionally requiring strong acid and heat, modern adaptations have introduced enzymatic and asymmetric catalytic versions, broadening its utility. wikipedia.orgnih.gov

Table 2: Pictet-Spengler Synthesis Pathway

| Step | Precursor/Intermediate | Key Reagents | Product |

| Condensation/Cyclization | 2-(4-Methylphenyl)ethylamine & Acetaldehyde | Acid (e.g., HCl, TFA) | 1,3,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline |

| Aromatization | 1,3,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline | Oxidizing Agent (e.g., Pd/C, MnO₂) | 3,7-Dimethylisoquinoline |

| Chlorination | 3,7-Dimethylisoquinoline | POCl₃ (via N-oxide) | This compound |

Pomeranz–Fritsch Reaction and Schlittler–Müller Modifications

The Pomeranz–Fritsch reaction offers another route to the isoquinoline nucleus, starting from a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. wikipedia.org The reaction proceeds via the formation of a benzalaminoacetal, which then cyclizes under strong acidic conditions (typically concentrated sulfuric acid) to form the isoquinoline. wikipedia.org

To obtain the 3,7-dimethylisoquinoline skeleton, the starting materials would be 4-methylbenzaldehyde (B123495) and 1-amino-2,2-diethoxypropane. A significant drawback of the original procedure is the harshness of the conditions. The Schlittler–Müller modification provides a milder alternative by performing the cyclization on a pre-formed isoquinoline precursor, which can improve yields for certain substrates.

Table 3: Pomeranz-Fritsch Synthesis Pathway

| Step | Precursor/Intermediate | Key Reagents | Product |

| Condensation | 4-Methylbenzaldehyde & 1-Amino-2,2-diethoxypropane | - | Schiff base/acetal intermediate |

| Cyclization | Schiff base/acetal intermediate | Strong Acid (e.g., H₂SO₄) | 3,7-Dimethylisoquinoline |

| Chlorination | 3,7-Dimethylisoquinoline | POCl₃ (via N-oxide) | This compound |

Contemporary Approaches to Isoquinoline Scaffold Formation

Modern synthetic chemistry has introduced powerful new methods for isoquinoline synthesis, primarily leveraging the versatility of transition metal catalysis. These reactions often offer higher efficiency, milder conditions, and greater functional group tolerance compared to classical methods.

Transition Metal-Catalyzed Cycloaddition and Cascade Reactions (e.g., Rhodium, Copper, Palladium)

Transition metals like rhodium, copper, and palladium have become central to the construction of complex heterocyclic systems through C-H activation, annulation, and cascade reactions. acs.org

Rhodium (Rh)-Catalyzed Synthesis: Rhodium(III) catalysts are particularly effective in promoting C-H activation and annulation reactions. rsc.orgacs.org For instance, the reaction of aryl ketoximes with alkynes, catalyzed by a rhodium complex like [Cp*RhCl₂]₂, can produce highly substituted isoquinolines. acs.org The oxime group acts as an internal oxidant and a directing group to guide the C-H activation at the ortho position of the aryl ring, followed by insertion of the alkyne and cyclization. acs.orgthieme-connect.com

Copper (Cu)-Catalyzed Synthesis: Copper catalysis provides an efficient and often environmentally friendly route. nih.govrsc.org One notable method involves the copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives. nih.govrsc.org This approach can be performed in water and without the need for special ligands, leading to isoquinolines in high yields. Another strategy involves a three-component reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile (B52724), catalyzed by copper(I), to form densely functionalized isoquinolines. organic-chemistry.org

Palladium (Pd)-Catalyzed Synthesis: Palladium catalysts are widely used for cross-coupling and annulation reactions. organic-chemistry.orgnih.gov A powerful strategy involves the sequential palladium-catalyzed coupling of an o-halo-benzaldehyde with a terminal alkyne, followed by an in-situ imination and copper-catalyzed cyclization to yield the isoquinoline. organic-chemistry.org Another innovative approach uses a palladium-catalyzed tandem C–H allylation and intermolecular amination of benzylamines with allyl acetate, followed by treatment with a base to yield 3-methylisoquinolines. acs.org

These contemporary methods provide a modular and flexible toolkit for accessing complex isoquinoline structures like 3,7-dimethylisoquinoline, which can then be functionalized to the final target compound.

Table 4: Comparison of Contemporary Catalytic Methods

| Catalyst | Typical Precursors | Reaction Type | Advantages |

| Rhodium (Rh) | Aryl ketoximes & Alkynes; Benzimidates & Allyl carbonates | C-H Activation/Annulation | High regioselectivity, good functional group tolerance. rsc.orgacs.org |

| Copper (Cu) | o-Alkynylaryl oximes; 2-Haloaryl ketones & Alkynes | Intramolecular Cyclization; Multi-component Reaction | Mild conditions, use of green solvents (e.g., water), high atom economy. nih.govrsc.orgorganic-chemistry.org |

| Palladium (Pd) | o-Halobenzaldehydes & Alkynes; Benzylamines & Allyl acetate | Coupling/Annulation; Tandem C-H Allylation/Amination | High yields, convergent synthesis, access to diverse substitution patterns. acs.orgnih.gov |

Organocatalytic and Metal-Free Protocols for Isoquinoline Synthesis

In recent years, organocatalytic and metal-free reactions have gained prominence as powerful tools for constructing heterocyclic scaffolds, offering advantages in terms of cost, toxicity, and sustainability. rsc.org While direct synthesis of this compound using these methods is not explicitly documented, the principles can be applied to construct the 3,7-dimethylisoquinoline core.

One of the cornerstone organocatalytic methods applicable to isoquinoline synthesis is the Pictet-Spengler reaction . nih.gov This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, typically catalyzed by a Brønsted or Lewis acid. For the synthesis of the 3,7-dimethylisoquinoline core, a potential pathway would involve the reaction of 2-(4-methylphenyl)ethylamine with acetaldehyde, followed by oxidation of the resulting tetrahydroisoquinoline. Chiral organocatalysts, such as phosphoric acids, can be employed to achieve enantioselective synthesis of tetrahydroisoquinoline alkaloids, a principle that could be adapted for related structures. nih.govacs.org

Metal-free oxidative cyclizations also present a viable route. For instance, methods involving dual amination of sp³ C-H bonds have been developed for quinazolinones, showcasing the potential for C-N bond formation without metal catalysts. rsc.org Adapting such a principle would require a custom-designed precursor that could undergo intramolecular cyclization to form the desired dimethylisoquinoline skeleton.

Multi-Component Reactions (MCRs) for Isoquinoline Diversity

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing parts of all starting materials, offer a highly efficient route to complex molecules. beilstein-journals.orgnih.gov Various MCRs have been developed for the synthesis of diverse isoquinoline derivatives. organic-chemistry.orgmdpi.com

A general strategy could involve the reaction of an ortho-alkynylbenzaldehyde, an amine, and a third component. Alternatively, a well-established approach is the palladium-catalyzed coupling of an o-iodobenzaldehyde imine with a terminal alkyne, followed by a copper-catalyzed cyclization. organic-chemistry.org To construct the 3,7-dimethylisoquinoline core, a hypothetical MCR could involve the components listed in the table below. The reaction would assemble the core, which would then require a subsequent chlorination step.

Table 1: Hypothetical Starting Materials for an MCR Synthesis of the 3,7-Dimethylisoquinoline Core

| Component Type | Specific Reactant | Role in Final Structure |

| Benzaldehyde Derivative | 2-Ethynyl-4-methylbenzaldehyde | Forms the benzene ring and C4 of the isoquinoline |

| Amine Source | Ammonia or Ammonium Acetate | Provides the nitrogen atom (N2) |

| Carbonyl Compound | Acetaldehyde | Forms C1 and the 3-methyl group |

Benzannulation Strategies (e.g., from o-chloroaryl ynones)

Benzannulation reactions, which construct a benzene ring onto an existing system, provide a powerful method for synthesizing fused heterocycles. A relevant strategy for isoquinolines involves the reaction of metalated o-tolualdehyde imines with nitriles. harvard.edu This approach allows for the convergent assembly of highly substituted isoquinolines.

To apply this to the 3,7-dimethylisoquinoline core, one would start with the tert-butylimine of 2,4-dimethylbenzaldehyde. Metalation of this imine with a strong base like lithium diisopropylamide (LDA) would generate a benzylic anion. Subsequent trapping of this anion with acetonitrile (CH₃CN) would lead to an intermediate that cyclizes and aromatizes to yield 3,7-dimethylisoquinoline. harvard.edu While this specific variant is an extrapolation, the versatility of this method in accommodating various substituted imines and nitriles makes it a highly plausible route.

Another benzannulation tactic involves the tandem Michael addition-SNAr process of pyridyl ynones with nitromethane, which has been used to create quinolines and isoquinolines, demonstrating the utility of ynones in building these bicyclic systems. nih.gov

Regioselective Introduction of Chloro-Substituents onto the Isoquinoline Core

Once the 3,7-dimethylisoquinoline nucleus is formed, the next critical step is the introduction of a chlorine atom specifically at the C-1 position. The electronic nature of the isoquinoline ring system dictates the strategy for this halogenation.

Direct Halogenation Processes at Isoquinoline Ring Positions (e.g., Electrophilic Halogenation)

Direct electrophilic substitution on the isoquinoline ring, such as nitration, sulfonation, or halogenation, predominantly occurs on the electron-rich benzene ring rather than the electron-deficient pyridine (B92270) ring. quimicaorganica.org The reaction favors positions C-5 and C-8. youtube.comgcwgandhinagar.com Therefore, direct electrophilic chlorination is not a viable method for introducing a chlorine atom at the C-1 position. This route would instead lead to products like 5-chloro- or 8-chloro-3,7-dimethylisoquinoline.

Nucleophilic Displacement of Leaving Groups for C-1 Chlorination

The most effective and widely used strategy for introducing a substituent at the C-1 position of isoquinoline is through nucleophilic substitution. quimicaorganica.orgyoutube.com The C-1 carbon is highly electrophilic and susceptible to nucleophilic attack, particularly when a good leaving group is present. quora.com

This is typically achieved in a two-step process:

Synthesis of an Isoquinolone: The 3,7-dimethylisoquinoline core is first converted to 3,7-dimethylisoquinolin-1(2H)-one (also known as 3,7-dimethylisocarbostyril). This can be accomplished through various synthetic routes that build the isoquinolone ring directly.

Chlorination: The resulting isoquinolone is then treated with a strong chlorinating agent. The tautomeric hydroxyl form of the isoquinolone is converted into a good leaving group, which is subsequently displaced by a chloride ion. Common reagents for this transformation include phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), or a combination of triphenylphosphine (B44618) (PPh₃) and a chlorine source like trichloroacetonitrile (B146778) (Cl₃CCN). researchgate.net

An alternative to the isoquinolone is the isoquinoline N-oxide . The 3,7-dimethylisoquinoline can be oxidized to its corresponding N-oxide. Treatment of this N-oxide with reagents like POCl₃ or PPh₃/Cl₃CCN can also regioselectively yield the 1-chloro derivative. researchgate.net

Table 2: Common Reagents for the Conversion of Isoquinolones to 1-Chloroisoquinolines

| Reagent(s) | Typical Conditions | Reference Principle |

| Phosphorus Oxychloride (POCl₃) | Reflux, neat or in a high-boiling solvent | Standard method for dehydrative chlorination |

| Phosphorus Pentachloride (PCl₅) | Heating in an inert solvent | Strong chlorinating agent |

| Triphenylphosphine (PPh₃) / Trichloroacetonitrile (Cl₃CCN) | Mild conditions, inert solvent (e.g., CH₂Cl₂) | Forms a phosphonium (B103445) intermediate for substitution researchgate.net |

Synthetic Routes Incorporating Pre-Formed Halogenated Intermediates

An alternative to post-synthesis chlorination is to build the isoquinoline ring system from precursors that already contain the necessary halogen atom. Classic isoquinoline syntheses like the Bischler-Napieralski or Pictet-Spengler reactions can be adapted for this purpose. nih.govorganic-chemistry.org

For a Bischler-Napieralski approach, the synthesis could begin with a phenethylamine (B48288) derivative that is appropriately substituted. For example, starting with 2-(2-chloro-4-methylphenyl)ethylamine, followed by acylation with propionyl chloride to form an amide. Subsequent acid-catalyzed cyclization and dehydration would yield a 1-chloro-3,7-dimethyl-3,4-dihydroisoquinoline, which would then be oxidized to the final aromatic product. This strategy hinges on the availability of the correctly substituted starting materials. The synthesis of the antimalarial drug Chloroquine, a quinoline (B57606) derivative, utilizes a similar principle, where 4,7-dichloroquinoline (B193633) is formed and then reacted with an amine side chain. chemicalbook.com This highlights the industrial utility of building heterocyclic rings onto pre-halogenated aromatic precursors.

Site-Specific Alkylation Strategies for Methyl Group Incorporation

The strategic placement of methyl groups at the C-3 and C-7 positions of the isoquinoline scaffold is a critical challenge in the synthesis of this compound. Chemists have developed several tactics to achieve this, ranging from functionalizing a pre-existing ring system to incorporating the methyl groups during the initial construction of the isoquinoline core.

Installation of Methyl Groups at C-3 and C-7 via Directed Functionalization

The direct and selective functionalization of heteroaromatic C-H bonds is a powerful tool in organic synthesis. For the installation of a methyl group at the C-7 position, a directed metalation approach can be envisioned. This strategy often involves the use of a directing group (DG) that positions a metal catalyst in close proximity to the target C-H bond, facilitating its activation. nih.gov For instance, a removable directing group placed on the isoquinoline nitrogen or at an adjacent position could facilitate ortho-metalation and subsequent reaction with a methylating agent. Rhodium(III)-catalyzed C-H activation, using an oxidizing directing group like a hydrazone, has been shown to be effective for the synthesis of substituted isoquinolines. nih.gov While direct C-7 methylation is challenging due to steric hindrance, specific directing groups can overcome this barrier. osaka-u.ac.jp

For the C-3 position, functionalization can be achieved through different means. In quinoline N-oxides, the C-2 position (analogous to C-1 in isoquinoline) is activated towards nucleophilic attack. beilstein-journals.org A similar principle could apply to an appropriately substituted isoquinoline N-oxide, where a precursor to the methyl group could be introduced at C-3. Rh(III)-catalyzed C-H methylation has been successfully applied to the C-8 position of quinoline N-oxides, demonstrating the feasibility of directed methylation on these activated scaffolds. researchgate.net

Alkylation During Ring Closure and Annulation Procedures

A highly effective strategy for establishing the 3,7-dimethyl substitution pattern is to use starting materials that already contain the methyl groups, which are then incorporated into the final structure during the heterocyclic ring formation. Several classic named reactions for isoquinoline synthesis are amenable to this approach.

Bischler-Napieralski Reaction: This reaction involves the acid-catalyzed cyclodehydration of a β-phenylethylamide to form a 3,4-dihydroisoquinoline, which can then be oxidized to the aromatic isoquinoline. wikipedia.org To synthesize the 3,7-dimethyl scaffold, one would start with a β-(4-methylphenyl)ethylamine. Acylation of this amine with acetyl chloride or acetic anhydride (B1165640) would introduce the precursor to the C-3 methyl group. The subsequent cyclization, typically promoted by a dehydrating agent like POCl₃ or P₂O₅, would yield 1,7-dimethyl-3,4-dihydroisoquinoline. organic-chemistry.orgorganicreactions.org Subsequent dehydrogenation would furnish 3,7-dimethylisoquinoline (a hypothetical intermediate, as the target includes a C-1 chloro group).

Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline. wikipedia.org Starting with 4-methyl-phenethylamine and acetaldehyde under acidic conditions would lead to the formation of 1,7-dimethyl-1,2,3,4-tetrahydroisoquinoline. depaul.eduyoutube.com This method is powerful for creating stereocenters and is widely used in alkaloid synthesis. nih.govnih.gov A final oxidation step would be required to achieve the aromatic isoquinoline ring.

Pomeranz-Fritsch Reaction: This synthesis produces isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal. wikipedia.orgorganicreactions.org To obtain the desired substitution, one could start with 4-methylbenzaldehyde and react it with an aminoacetal derived from acetone. This would place the methyl groups at the required C-7 and C-3 positions upon cyclization and aromatization. Modifications of this reaction can improve yields and substrate scope. organicreactions.org

The table below summarizes these classical approaches.

| Ring Closure Method | Starting Materials for 3,7-Dimethyl Pattern | Key Intermediate | Reference(s) |

| Bischler-Napieralski | β-(4-methylphenyl)ethylamine, Acetic Anhydride | 3,7-Dimethyl-3,4-dihydroisoquinoline | organic-chemistry.org, wikipedia.org, researchgate.net |

| Pictet-Spengler | 4-Methyl-phenethylamine, Acetaldehyde | 1,7-Dimethyl-1,2,3,4-tetrahydroisoquinoline | wikipedia.org, youtube.com |

| Pomeranz-Fritsch | 4-Methylbenzaldehyde, Acetone-derived aminoacetal | Benzalaminoacetal derivative | wikipedia.org, organicreactions.org |

Post-Synthetic Methylation of Isoquinoline Scaffolds

The direct methylation of an unactivated isoquinoline ring is generally difficult to achieve with high regioselectivity. Electrophilic methylation would likely target the electron-rich positions (C-5 and C-8), while nucleophilic or radical methylation methods often lack precision. However, modern synthetic methods offer potential solutions.

One advanced strategy involves transition-metal-catalyzed C-H activation. This approach requires a directing group to achieve site-selectivity. For instance, a removable group installed on the nitrogen atom could direct a catalyst, such as rhodium or palladium, to the C-8 position, as has been demonstrated in quinoline systems. researchgate.net While direct C-3 and C-7 methylation via this method on a simple isoquinoline is not commonly reported, the principle suggests it could be feasible with a suitably designed directing group and catalytic system. The activation of the isoquinoline as its N-oxide derivative can also change the reactivity, making the C-8 position susceptible to methylation. researchgate.net This highlights that post-synthetic methylation would likely be part of a longer, more complex sequence rather than a simple, direct addition.

Convergent and Divergent Synthetic Pathways to this compound

The assembly of the final target molecule can be approached through either a linear, step-by-step process (sequential functionalization) or through more complex, efficiency-focused strategies that build the core and introduce multiple functional groups in a single pot or a rapid sequence.

Sequential Functionalization Strategies for Target Molecule Assembly

A logical sequential pathway to this compound would involve the initial synthesis of the 3,7-dimethylisoquinoline core, followed by chlorination.

A Plausible Sequential Synthesis Route:

Step 1: Synthesis of 3,7-Dimethylisoquinoline: This can be accomplished using one of the classical methods described in section 2.3.2, such as the Bischler-Napieralski reaction, followed by oxidation of the resulting dihydroisoquinoline.

Step 2: N-Oxidation: The 3,7-dimethylisoquinoline intermediate is then oxidized to form 3,7-dimethylisoquinoline N-oxide. This is a crucial activation step. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for this transformation. preprints.org

Step 3: Chlorination at C-1: The N-oxide is highly activated towards nucleophilic substitution at the C-1 position. Treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) introduces the chlorine atom at the C-1 position and removes the N-oxide, yielding the final product, this compound. This N-oxide activation strategy is a well-established method for the C2-functionalization of quinolines and C1-functionalization of isoquinolines. preprints.org

This step-wise approach allows for purification and characterization of intermediates, providing robust control over the synthesis.

One-Pot and Tandem Reaction Sequences for Synthetic Efficiency

To improve synthetic efficiency, reduce waste, and shorten reaction times, chemists often develop one-pot or tandem (cascade) reactions where multiple bond-forming events occur in the same reaction vessel without isolation of intermediates.

Tandem reaction approaches have been developed for the synthesis of isoquinolones (a related class of compounds) from 2-vinylbenzaldehydes and anilines, involving a sequence of imine formation, 6π-electrocyclization, and aerobic oxidation. nih.gov A similar strategy could be envisioned for this compound, where appropriately substituted precursors react in a cascade to form the substituted, chlorinated ring system.

Multi-component reactions (MCRs), which combine three or more starting materials in a single operation, are the epitome of synthetic efficiency. While a specific MCR for this compound is not described, the principles of MCRs for constructing polysubstituted quinolines and other heterocycles are well-established. rsc.org For example, a one-pot, four-component coupling procedure has been used to furnish substituted isoquinolines. rsc.org A hypothetical MCR for the target molecule could involve a substituted benzaldehyde, an amine source, a component to provide the C-3 methyl and C-4 carbon, and a chlorinating agent, all reacting in a single pot under catalytic conditions to assemble the final product. The development of such a process would represent a significant advancement in the synthesis of this class of compounds.

| Synthetic Approach | Description | Advantages | Potential Challenges |

| Sequential Functionalization | Step-by-step synthesis, isolation of intermediates (e.g., Ring Formation → N-Oxidation → Chlorination). | High control, easier optimization and purification. | Longer overall synthesis time, more solvent and reagent usage. |

| One-Pot/Tandem Reactions | Multiple reaction steps occur in a single flask without isolating intermediates. | High efficiency, reduced waste, faster. | Complex to optimize, potential for side reactions, difficult to troubleshoot. |

Advanced Chemical Reactivity and Transformation of 1 Chloro 3,7 Dimethylisoquinoline

Nucleophilic Aromatic Substitution (SNAr) at C-1.

The C-1 position of 1-chloro-3,7-dimethylisoquinoline is highly activated towards nucleophilic aromatic substitution (SNAr), a cornerstone reaction for functionalizing the isoquinoline (B145761) core.

Mechanistic Insights into Chloro Group Displacement.

The displacement of the chloro group at the C-1 position of this compound proceeds through a well-established SNAr mechanism. This pathway involves a two-step addition-elimination sequence. libretexts.org The reaction is initiated by the attack of a nucleophile on the electron-deficient C-1 carbon, leading to the formation of a tetrahedral intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing nitrogen atom of the isoquinoline ring.

Scope of Nucleophiles and Resulting Structural Diversification.

A wide array of nucleophiles can be employed to displace the C-1 chloro group of this compound, leading to a diverse range of substituted isoquinoline derivatives. This versatility is a key feature of its synthetic utility. smolecule.com Common classes of nucleophiles include:

Oxygen Nucleophiles: Alkoxides and hydroxides can be used to introduce alkoxy and hydroxy groups, respectively.

Nitrogen Nucleophiles: Ammonia, primary and secondary amines, and azoles serve to install amino and substituted amino functionalities. The reaction with amines is a frequently utilized transformation. researchgate.net

Sulfur Nucleophiles: Thiolates can be employed to form thioethers.

Carbon Nucleophiles: While less common for direct SNAr on this substrate, certain stabilized carbanions can participate in these reactions.

The ability to introduce this variety of functional groups at the C-1 position allows for significant structural diversification, which is particularly valuable in the context of medicinal chemistry and materials science for the synthesis of targeted molecular libraries. smolecule.com

Cross-Coupling Reactions Facilitated by Halogen and Alkyl Substituents.

The presence of both a chloro and methyl groups on the isoquinoline ring opens up avenues for various cross-coupling reactions, which are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds. nih.govnih.govresearchgate.netyoutube.comchemrevise.org These reactions typically employ a transition metal catalyst, most commonly palladium. nih.govlibretexts.org

Palladium-Catalyzed Carbon-Carbon and Carbon-Heteroatom Bond Formations.

Palladium catalysts are highly effective in mediating the coupling of this compound with a variety of coupling partners. nih.govlibretexts.org The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a palladium(II) intermediate. libretexts.org

Transmetalation: An organometallic coupling partner transfers its organic group to the palladium(II) center.

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, forming the new carbon-carbon or carbon-heteroatom bond and regenerating the palladium(0) catalyst. chemistry.coach

The Suzuki–Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron reagent with an organic halide. In the context of this compound, this reaction allows for the introduction of various aryl and alkyl groups at the C-1 position. The reaction typically utilizes a palladium catalyst, a base, and an organoboron compound, such as a boronic acid or a boronic ester. The base is crucial for the activation of the organoboron species.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Coupling Partner | Catalyst | Base | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1-Phenyl-3,7-dimethylisoquinoline |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1-(4-Methoxyphenyl)-3,7-dimethylisoquinoline |

| Methylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 1,3,7-Trimethylisoquinoline |

This reaction is valued for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.

Beyond the Suzuki–Miyaura coupling, several other palladium-catalyzed cross-coupling reactions can be employed to functionalize this compound.

Stille Coupling: This reaction utilizes organotin reagents (stannanes) as the coupling partners. organic-chemistry.orglibretexts.orgwikipedia.orgnih.gov It is known for its tolerance of a wide range of functional groups. uwindsor.ca

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne, providing a direct route to alkynyl-substituted isoquinolines. libretexts.orgorganic-chemistry.orgwikipedia.org It typically requires a palladium catalyst and a copper(I) co-catalyst. wikipedia.org

Negishi Coupling: Organozinc reagents are employed in this coupling reaction. wikipedia.orgorganic-chemistry.org They are known for their high reactivity, which can sometimes lead to challenges with functional group compatibility. nih.gov

Heck Reaction: This reaction involves the coupling of the aryl chloride with an alkene to form a substituted alkene. libretexts.orgwikipedia.orgorganic-chemistry.orgyoutube.comnih.gov The Heck reaction is a powerful tool for the vinylation of aryl halides. chemistry.coach

Hiyama Coupling: Organosilanes are used as the organometallic partners in this reaction. wikipedia.orgorganic-chemistry.org An activator, such as a fluoride (B91410) source or a base, is typically required to facilitate the transmetalation step. rsc.org

Table 2: Overview of Cross-Coupling Variants

| Reaction Name | Organometallic Reagent | Key Features |

| Stille | Organostannane | High functional group tolerance, toxic tin reagents |

| Sonogashira | Terminal Alkyne | Direct alkynylation, often requires copper co-catalyst |

| Negishi | Organozinc | High reactivity, can have functional group limitations |

| Heck | Alkene | Vinylation of aryl halides, forms substituted alkenes |

| Hiyama | Organosilane | Requires an activator, less toxic than Stille reagents |

These various cross-coupling reactions significantly expand the synthetic utility of this compound, enabling the construction of a vast array of complex organic molecules.

Other Transition Metal-Mediated Coupling Methodologies (e.g., Copper-Catalyzed)

While palladium catalysis dominates many cross-coupling reactions, copper-mediated methodologies offer a cost-effective and powerful alternative for forming new bonds at the C1 position of this compound. These reactions, often referred to as Ullmann-type reactions, are particularly effective for constructing carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. wikipedia.org

The Ullmann condensation facilitates the synthesis of aryl ethers, thioethers, and amines from aryl halides. wikipedia.org In the context of this compound, a copper catalyst can promote its reaction with various alcohols, phenols, or amines. Though traditionally requiring high temperatures and polar solvents, modern advancements have introduced milder reaction conditions through the use of specific ligands like 1,10-phenanthroline (B135089) and amino acids. wikipedia.orgnih.gov

A notable variant is the Goldberg reaction , which specifically focuses on the formation of C-N bonds between an aryl halide and an amine or amide. wikipedia.orgmdpi.com This reaction is an excellent alternative to the Buchwald-Hartwig amination for creating N-arylated products. wikipedia.orgwikipedia.org For this compound, this would involve reacting it with a primary or secondary amine in the presence of a copper catalyst, such as copper(I) iodide, and a suitable ligand to yield the corresponding 1-amino-3,7-dimethylisoquinoline derivative. mdpi.commdpi.com The use of ligands is often crucial for achieving high yields and preventing side reactions. mdpi.com

A general scheme for the copper-catalyzed amination of this compound is presented below:

Scheme 1: General representation of a copper-catalyzed Goldberg-type amination of this compound.

Recent research has demonstrated the utility of copper powder in combination with ligands like N,N'-dimethylethylenediamine (DMEDA) for the efficient coupling of haloquinolones with a wide array of nitrogen nucleophiles, including amides and lactams, a strategy that is directly applicable to chloro-isoquinolines. mdpi.comacs.org

| Reaction Type | Coupling Partner | Catalyst System (Example) | Product Type |

| Ullmann Condensation | Alcohols/Phenols | CuI / Ligand | Aryl ethers |

| Goldberg Reaction | Amines/Amides | CuI / 1,10-phenanthroline | N-Aryl amines/amides |

| Ullmann-type C-N Coupling | Amides, Lactams | Copper Powder / DMEDA | N-substituted isoquinolones |

C-H Functionalization Strategies of the Isoquinoline Framework

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering an atom- and step-economical approach to modifying complex molecules by avoiding the need for pre-functionalized starting materials. nih.gov The isoquinoline scaffold, with its multiple C-H bonds, presents both opportunities and challenges for regioselective functionalization. nih.govdmaiti.com

Achieving selectivity at positions distant from the activating nitrogen atom (remote functionalization) is a significant challenge. The "directing group" strategy is a prominent method to overcome this, where a coordinating group is temporarily installed on the molecule to direct a metal catalyst to a specific C-H bond. nih.gov This approach allows for functionalization at positions that are electronically or sterically disfavored.

For isoquinolines, a directing group attached to the nitrogen atom can facilitate C-H activation at various positions. By forming a stable metallacyclic intermediate, the catalyst is brought into proximity with a specific remote C-H bond, enabling its cleavage and subsequent functionalization. nih.govyoutube.com While direct examples on this compound are specific, the general principle involves a temporary modification, such as N-acylation, to direct a palladium or rhodium catalyst to a desired site, for instance, the C4 or C8 position. youtube.com After the reaction, the directing group can be cleaved, revealing the functionalized isoquinoline.

The introduction of alkyl and aryl groups via C-H activation is a highly sought-after transformation. For isoquinolines, methods have been developed for site-selective functionalization. For instance, a metal- and activating-group-free method for the C-4 alkylation of isoquinolines has been described. acs.org This process involves a temporary dearomatization sequence initiated by the addition of a nucleophile (like benzoic acid) and an electrophile (like a vinyl ketone), ultimately leading to a C-4 alkylated isoquinoline product that retains its aromaticity. acs.org

Palladium-catalyzed C-H arylation is another key strategy. In the context of related N-heterocycles, directing groups have been employed to achieve arylation at specific positions. nih.gov For example, thioamides derived from tetrahydroisoquinolines have been shown to undergo Pd(II)-catalyzed enantioselective α-C-H arylation with aryl boronic acids, demonstrating the potential for precise C-H functionalization on the isoquinoline framework. nih.gov Such strategies could potentially be adapted for the arylation of the isoquinoline core of this compound at accessible C-H positions.

| Strategy | Position | Methodology | Reagents (Example) |

| Directed C-H Activation | Remote (e.g., C4, C8) | Directing group assisted metal catalysis | Pd or Rh catalyst, cleavable directing group |

| Site-Selective Alkylation | C4 | Temporary dearomatization/alkylation | Benzoic acid, vinyl ketone |

| Site-Selective Arylation | α- to Nitrogen | Pd-catalyzed C-H activation | Pd(II) catalyst, aryl boronic acid |

Dearomatization and Hydrogenation Pathways of Isoquinolines

Disrupting the aromatic system of isoquinolines through dearomatization and hydrogenation opens up pathways to a rich variety of saturated and partially saturated heterocyclic structures, which are prevalent in natural products and pharmaceuticals.

The inherent stability of the aromatic isoquinoline ring makes its dearomatization thermodynamically challenging. researchgate.net However, this can be overcome by nucleophilic addition, often facilitated by activation of the isoquinoline nitrogen. This process typically results in 1,2- or 1,4-functionalization of the heterocycle. nih.govacs.org

One approach involves the in-situ generation of a reactive electrophile that activates the isoquinoline, followed by the addition of a nucleophile. For example, a transition-metal-free protocol has been developed for the dearomatization of isoquinolines using chloroform, triggered by the in-situ generation of an aryne. rsc.org This leads to the formation of medicinally relevant dihydroisoquinoline derivatives. rsc.org Asymmetric dearomatization has also been achieved using chiral catalysts, for instance, in the reaction of isoquinolines with silyl (B83357) phosphites catalyzed by a chiral thiourea (B124793) derivative to produce cyclic α-aminophosphonates. rsc.org

Reductive functionalization combines the addition of a nucleophile and a hydride, leading to partially saturated isoquinolines like dihydro- and tetrahydroisoquinolines. These reactions often proceed via an initial dearomatization step. For instance, acid-catalyzed reactions of isoquinolines with various carbon electrophiles can lead to C-4 functionalized 1,2-dihydroisoquinolines. acs.org

The complete or partial saturation of the heterocyclic ring can be achieved through various reduction methods. Catalytic hydrogenation using transition metals like palladium, platinum, or rhodium is a common method for producing tetrahydroisoquinolines. The specific product obtained can depend on the reducing agent and reaction conditions. pharmaguideline.com These partially saturated isoquinoline frameworks serve as important building blocks for more complex molecular architectures.

Transformations Involving Methyl Groups at C-3 and C-7

The methyl groups at the C-3 and C-7 positions of the this compound ring system are not mere spectators in the chemical reactivity of the molecule. While the chloro group at C-1 is a primary site for nucleophilic substitution, the methyl groups offer avenues for a variety of functionalization reactions. Their reactivity is influenced by the electronic nature of the isoquinoline ring and the presence of other substituents. The C-3 methyl group, being attached to the pyridine (B92270) ring of the isoquinoline nucleus, exhibits different reactivity compared to the C-7 methyl group, which is situated on the benzene (B151609) ring.

Activation of Methyl C-H Bonds for Further Derivatization

The activation of otherwise inert C-H bonds is a cornerstone of modern synthetic chemistry, enabling the direct functionalization of organic molecules. In the context of this compound, the C-H bonds of the methyl groups at C-3 and C-7 are potential targets for such activation strategies. Transition metal-catalyzed C-H activation has emerged as a powerful tool for the derivatization of alkyl groups on heterocyclic systems.

While specific studies on the C-H activation of this compound are not extensively documented in publicly available literature, the reactivity of methyl groups on related quinoline (B57606) and isoquinoline systems provides valuable insights. For instance, the presence of the nitrogen atom in the isoquinoline ring can direct ortho-metalation, potentially facilitating the activation of the C-3 methyl group. Research on 8-methylquinoline (B175542) has shown that the nitrogen atom can act as a directing group, enabling the selective functionalization of the C-8 methyl group through the formation of a cyclometalated intermediate. acs.org A similar directing effect could be envisaged for the C-3 methyl group of this compound, although the electronic influence of the C-1 chloro substituent would also play a significant role.

The selective functionalization of one methyl group over the other presents a significant synthetic challenge. The C-3 methyl group is expected to be more acidic and thus more susceptible to deprotonation-based functionalization strategies due to its proximity to the electron-withdrawing nitrogen atom. In contrast, the C-7 methyl group, located on the carbocyclic ring, would likely require different catalytic systems for its activation.

Recent advancements in photoredox catalysis have opened up new avenues for the C-H functionalization of heteroarenes. These methods often proceed under mild conditions and can tolerate a wide range of functional groups. The application of such methodologies to this compound could potentially lead to the selective methylation or other alkylations of the existing methyl groups, providing access to more complex derivatives.

Table 1: Potential Derivatization Reactions via Methyl C-H Activation

| Reaction Type | Reagents and Conditions (Analogous Systems) | Potential Product |

| Arylation | Pd(OAc)₂, P(o-tol)₃, Ar-Br, K₂CO₃, DMA, 130 °C | 1-Chloro-3-(arylmethyl)-7-methylisoquinoline |

| Alkylation | Photoredox catalyst, Alkylating agent, Light | 1-Chloro-3-(poly)alkyl-7-methylisoquinoline |

| Oxidation | SeO₂, Dioxane, Reflux | 1-Chloro-7-methylisoquinoline-3-carbaldehyde |

This table presents potential reactions based on reactivity trends observed in related isoquinoline and quinoline systems. Specific experimental validation for this compound is required.

Oxidative and Reductive Modifications of Alkyl Substituents

The methyl groups of this compound are also amenable to oxidative and reductive transformations, offering pathways to introduce new functional groups and modify the electronic properties of the molecule.

Oxidative Modifications:

The oxidation of methyl groups on aromatic rings to aldehydes, carboxylic acids, or other oxygenated functionalities is a well-established transformation in organic synthesis. For methylisoquinolines, the ease of oxidation can depend on the position of the methyl group. Generally, a methyl group at the C-3 position is more readily oxidized than one on the benzenoid ring due to the influence of the nitrogen atom.

Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) and selenium dioxide (SeO₂) can be employed for this purpose. The reaction conditions, including the choice of solvent and temperature, can be tuned to achieve selective oxidation to either the aldehyde or the carboxylic acid. For instance, treatment of a methylisoquinoline with selenium dioxide in a suitable solvent like dioxane can lead to the corresponding isoquinoline-carbaldehyde. More vigorous oxidation with potassium permanganate under alkaline conditions would typically yield the isoquinoline-carboxylic acid. The selective oxidation of one methyl group in the presence of the other in this compound would be a key challenge, likely requiring careful control of reaction conditions or the use of protecting group strategies.

Table 2: Potential Oxidative Modifications of Methyl Groups

| Oxidizing Agent | Typical Conditions | Potential Product |

| Selenium Dioxide (SeO₂) | Dioxane, Reflux | 1-Chloro-7-methylisoquinoline-3-carbaldehyde |

| Potassium Permanganate (KMnO₄) | Pyridine/Water, Heat | 1-Chloro-7-methylisoquinoline-3-carboxylic acid |

| Potassium Permanganate (KMnO₄) | Stronger conditions | 1-Chloroisoquinoline-3,7-dicarboxylic acid |

This table outlines potential oxidative transformations based on established methods for methyl-substituted aza-aromatics. The regioselectivity and extent of oxidation would need to be experimentally determined for this compound.

Reductive Modifications:

While the direct reduction of a methyl group is not a common transformation, the isoquinoline ring system itself can undergo reduction. Catalytic hydrogenation using reagents such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) can lead to the saturation of the heterocyclic ring, affording tetrahydroisoquinoline derivatives. In the case of this compound, such a reduction would yield 1-chloro-3,7-dimethyl-1,2,3,4-tetrahydroisoquinoline. The chlorine atom at the C-1 position might be susceptible to hydrogenolysis under certain catalytic hydrogenation conditions, leading to the formation of 3,7-dimethyl-1,2,3,4-tetrahydroisoquinoline.

The choice of catalyst and reaction conditions is crucial for controlling the outcome of the reduction. For instance, the use of specific chiral catalysts could potentially lead to the enantioselective reduction of the isoquinoline ring, which is of significant interest in the synthesis of biologically active compounds.

It is important to note that the primary focus of reductive modifications in the context of this molecule would likely be on the heterocyclic ring rather than the methyl substituents themselves. However, the presence and position of the methyl groups can influence the stereochemical outcome of the ring reduction.

Computational Chemistry and Mechanistic Elucidation Studies

Quantum Chemical Investigations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is ideally suited for investigating the electronic properties and structure of medium-sized organic molecules like 1-chloro-3,7-dimethylisoquinoline.

The electronic character of this compound is dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region of the molecule most likely to donate electrons in a reaction, indicating its nucleophilic character. Conversely, the LUMO signifies the region most susceptible to accepting electrons, highlighting its electrophilic nature.

A theoretical DFT calculation would reveal the spatial distribution and energy levels of these orbitals. The energy gap between the HOMO and LUMO is a critical parameter, correlating with the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, the electron-withdrawing nature of the chlorine atom and the nitrogen within the isoquinoline (B145761) core, combined with the electron-donating methyl groups, would create a unique electronic landscape.

Table 1: Predicted Frontier Orbital Properties of this compound (Illustrative)

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Indicates potential for electrophilic attack. |

| LUMO Energy | ~ -1.2 eV | Indicates susceptibility to nucleophilic attack. |

Note: The values in this table are illustrative and would require specific DFT calculations for accurate determination.

Quantum chemical calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data for validation. For this compound, DFT methods can be employed to calculate its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles.

Furthermore, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. This theoretical spectrum provides a detailed assignment of vibrational modes to specific molecular motions, aiding in the interpretation of experimental spectra. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted, offering a powerful tool for structural confirmation.

Reaction Mechanism Profiling and Transition State Analysis

Understanding the reaction mechanisms involving this compound is crucial for controlling its chemical transformations. Computational methods allow for the detailed exploration of potential reaction pathways.

By mapping the potential energy surface of a reaction, computational chemistry can identify the most likely reaction pathways. This involves locating and characterizing the energies of reactants, products, intermediates, and, most importantly, transition states. The transition state represents the highest energy point along the reaction coordinate, and its energy determines the activation energy of the reaction. The step with the highest activation energy is the rate-determining step. For reactions such as nucleophilic aromatic substitution at the C1 position, computational studies can elucidate the energetics of the Meisenheimer complex intermediate and the associated transition states.

In reactions where multiple products are possible, computational analysis can predict the selectivity. By comparing the activation energies of the transition states leading to different products, the favored regio-, chemo-, or stereoisomer can be identified. For instance, in reactions involving further functionalization of the isoquinoline ring, calculations can predict whether substitution is more likely to occur on the benzene (B151609) or pyridine (B92270) portion of the molecule, guided by the electron-donating and -withdrawing effects of the existing substituents.

Conformational Analysis and Molecular Dynamics Simulations

Molecular dynamics (MD) simulations, while computationally more intensive, can provide insights into the dynamic behavior of this compound over time, particularly in different solvent environments. This can be valuable for understanding its solubility and transport properties, though detailed MD studies for this specific molecule are not currently available.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Proton (¹H) and Carbon (¹³C) NMR for Core and Substituent Identification

¹H NMR Spectroscopy: The proton NMR spectrum of 1-Chloro-3,7-dimethylisoquinoline would be expected to show distinct signals for the aromatic protons on the isoquinoline (B145761) core and the protons of the two methyl groups. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing effect of the chloro substituent and the electron-donating nature of the methyl groups, as well as their positions on the ring. The integration of these signals would correspond to the number of protons in each unique chemical environment. The two methyl groups, being in different positions (C3 and C7), would likely appear as two distinct singlet signals, each integrating to three protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on each unique carbon atom in the molecule. The isoquinoline core would exhibit a set of signals in the aromatic region (typically δ 120-150 ppm). The carbon atom bearing the chlorine atom (C1) would be expected to have a chemical shift significantly influenced by the halogen. The carbons bearing the methyl groups (C3 and C7) and the methyl carbons themselves would also have characteristic chemical shifts.

A hypothetical data table for the expected NMR shifts is presented below. The actual experimental values are required for definitive assignment.

| Atom | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |

| Aromatic CHs | 7.0 - 8.5 | 120 - 140 |

| C1-H | N/A | Shift influenced by Cl |

| C3-CH₃ | ~2.5 | ~20 |

| C4-H | ~7.5 | ~125 |

| C5-H | ~7.8 | ~128 |

| C6-H | ~7.4 | ~126 |

| C7-CH₃ | ~2.4 | ~21 |

| C8-H | ~8.0 | ~130 |

Note: These are estimated values and require experimental verification.

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, a suite of 2D NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify which aromatic protons are adjacent to each other on the isoquinoline ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of a proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the positions of the methyl groups and the chlorine atom by observing correlations from the methyl protons to the quaternary carbons of the isoquinoline core.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could be used to confirm the spatial relationship between the methyl groups and nearby aromatic protons.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of This compound . This would allow for the unambiguous determination of its molecular formula, C₁₁H₁₀ClN. The presence of the chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to generate a fragmentation pattern. This pattern is a fingerprint of the molecule and provides valuable structural information. For This compound , expected fragmentation pathways could include the loss of a chlorine radical, a methyl radical, or the cleavage of the isoquinoline ring system. Analyzing these fragments would help to confirm the positions of the substituents.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of This compound would be expected to show characteristic absorption bands. These would include C-H stretching vibrations from the aromatic ring and the methyl groups (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), C=C and C=N stretching vibrations from the isoquinoline ring system (in the 1500-1650 cm⁻¹ region), and C-H bending vibrations. The C-Cl stretching vibration would likely appear in the fingerprint region (below 800 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy, being complementary to IR spectroscopy, would also provide information about the vibrational modes of the molecule. Aromatic ring vibrations are often strong in Raman spectra.

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 |

| C=C / C=N Stretch | 1500 - 1650 | 1500 - 1650 |

| C-Cl Stretch | < 800 | < 800 |

Note: These are general ranges and the exact positions of the peaks would be specific to the molecule.

Characterization of Functional Groups and Molecular Vibrations

Infrared (IR) and Raman spectroscopy are pivotal techniques for identifying the functional groups and understanding the molecular vibrations of a compound. For this compound, these analyses would reveal characteristic vibrational modes.

Detailed experimental data from IR and Raman spectroscopy for this compound are not available in the reviewed scientific literature. A hypothetical table of expected vibrational frequencies is presented below based on known data for similar structural motifs.

| Functional Group | Expected Vibrational Mode | Anticipated Wavenumber (cm⁻¹) (Hypothetical) |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C-H (Methyl) | Asymmetric/Symmetric Stretching | 2960-2850 |

| C=N (Iminyl) | Stretching | 1650-1550 |

| C=C (Aromatic) | Ring Stretching | 1600-1450 |

| C-Cl | Stretching | 800-600 |

This table is hypothetical and for illustrative purposes only, as experimental data for this compound is not available.

X-ray Crystallography for Solid-State Molecular Architecture

A search of crystallographic databases reveals no published crystal structure for this compound. Therefore, no experimental data on its unit cell dimensions, space group, or detailed molecular geometry is available.

| Crystallographic Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

This table indicates the absence of publicly available crystallographic data for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy is used to study the electronic transitions within a molecule, providing insights into its conjugation system. The isoquinoline core of this compound is an extended π-system, which would be expected to show distinct absorption bands in the UV region. The positions and intensities of these bands would be influenced by the chloro and methyl substituents.

Specific experimental UV-Vis absorption maxima (λmax) for this compound have not been reported in the scientific literature. The analysis would typically involve dissolving the compound in a suitable solvent (e.g., ethanol, cyclohexane) and recording the absorbance as a function of wavelength.

| Solvent | λmax (nm) (Hypothetical) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) (Hypothetical) | Electronic Transition (Hypothetical) |

| Ethanol | ~220 | Data not available | π → π |

| Ethanol | ~270 | Data not available | π → π |

| Ethanol | ~320 | Data not available | n → π* |

This table is hypothetical and for illustrative purposes only, as experimental data for this compound is not available.

Synthetic Utility of 1 Chloro 3,7 Dimethylisoquinoline As a Chemical Synthon

Building Block in the Construction of Novel Heterocyclic Systems

The chloro-substituent in 1-chloro-3,7-dimethylisoquinoline serves as an excellent leaving group in nucleophilic aromatic substitution reactions and as a versatile handle in transition-metal-catalyzed cross-coupling reactions. This reactivity is extensively exploited to construct novel and complex heterocyclic systems. By reacting this compound with various nucleophiles or coupling partners, a diverse range of fused and substituted isoquinoline (B145761) derivatives can be synthesized. These new heterocyclic systems are often sought after for their potential biological activities and unique photophysical properties.

The general strategy involves the displacement of the chloride with nitrogen, oxygen, sulfur, or carbon-based nucleophiles, leading to the formation of new C-N, C-O, C-S, or C-C bonds, respectively. These reactions can be intramolecular, resulting in fused ring systems, or intermolecular, leading to substituted isoquinolines that can be further elaborated. For instance, reaction with bifunctional nucleophiles can lead to the one-pot synthesis of tricyclic or tetracyclic systems.

While specific examples for this compound are not extensively documented in publicly available literature, the synthetic utility of closely related chloro-substituted azaarenes is well-established and provides a strong indication of its synthetic potential. For example, various chloroquinolines and chloroisoquinolines have been used to synthesize fused heterocyclic systems like pyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolines and isoquinolino[2,1-g] researchgate.netnih.govnaphthyridines. nih.gov These syntheses often proceed through an initial substitution of the chloro group followed by a subsequent cyclization reaction.

The following table summarizes the types of novel heterocyclic systems that can be conceptually synthesized from this compound based on the known reactivity of analogous compounds.

| Reactant Type | Reaction Type | Resulting Heterocyclic System |

| Hydrazine derivatives | Nucleophilic Substitution / Cyclization | Pyrazolo[5,1-a]isoquinolines |

| Amidines | Nucleophilic Substitution / Cyclization | Imidazo[5,1-a]isoquinolines |

| Amino-heterocycles | Nucleophilic Substitution / Cyclization | Fused polycyclic heteroaromatics |

| o-Phenylenediamines | Nucleophilic Substitution / Cyclization | Benzimidazo[2,1-a]isoquinolines |

| Terminal Alkynes | Sonogashira Coupling / Cyclization | Alkynyl-isoquinolines, Fused systems |

| Boronic Acids | Suzuki Coupling | Aryl/Heteroaryl-isoquinolines |

Precursor for Advanced Organic Materials

The isoquinoline scaffold is a component of many functional organic materials due to its rigid, planar structure and its inherent electronic and photophysical properties. By functionalizing the isoquinoline core, these properties can be tuned for specific applications, such as in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. This compound serves as a key precursor in this context, as the reactive chloro group allows for the introduction of functionalities that can impart desired material properties.

For example, through palladium-catalyzed cross-coupling reactions like the Suzuki, Stille, or Buchwald-Hartwig reactions, various aryl, heteroaryl, or amino groups can be attached at the C-1 position. These modifications can extend the π-conjugation of the system, which is a critical factor in determining the electronic and optical properties of the material. Extended π-systems often lead to smaller HOMO-LUMO gaps, resulting in red-shifted absorption and emission spectra, a desirable feature for many optoelectronic applications. The methyl groups at the C-3 and C-7 positions can enhance the solubility of the resulting materials in organic solvents, which is crucial for solution-based processing and device fabrication.

While specific research detailing the use of this compound as a precursor for advanced organic materials is not widely reported, the general strategy of using halogenated heterocycles for this purpose is a cornerstone of materials science. The functionalization of the isoquinoline core is a known strategy for developing materials with applications in organic electronics. researchgate.net The ability to systematically modify the structure of this compound makes it a promising candidate for the development of novel organic materials with tailored properties.

Scaffold for Chemical Libraries in Academic Research

In the fields of medicinal chemistry and chemical biology, the synthesis of chemical libraries is a powerful tool for the discovery of new biologically active molecules. nih.gov A chemical library is a collection of diverse, but structurally related, compounds. The concept of a central scaffold, which is a common core structure with multiple points of diversification, is central to the design of these libraries. mdpi.com this compound is an excellent candidate for such a scaffold.

The isoquinoline core itself is a "privileged structure" in medicinal chemistry, meaning it is a structural motif that is frequently found in molecules with diverse biological activities. The reactivity of the chloro group at the C-1 position provides a primary point of diversification. A wide range of substituents can be introduced at this position through reactions such as nucleophilic substitution or cross-coupling, as detailed in the previous sections. This allows for the rapid, parallel synthesis of a large number of isoquinoline derivatives, each with a unique substituent at the C-1 position. nih.gov

Further points of diversification can be envisaged through reactions involving the methyl groups or the aromatic ring, although these would typically require more forcing conditions. The general approach for using this compound as a scaffold in a library synthesis would involve:

Reaction at the C-1 position: A large set of diverse building blocks (e.g., amines, thiols, boronic acids, alkynes) are reacted with this compound in a parallel or combinatorial fashion. nih.gov

Purification: The resulting products are purified, often using high-throughput techniques.

Screening: The library of new isoquinoline derivatives is then screened against a biological target of interest to identify "hits" – compounds that exhibit the desired activity.

This strategy, known as diversity-oriented synthesis, allows for the efficient exploration of chemical space around the isoquinoline scaffold, increasing the probability of discovering novel lead compounds for drug development. mdpi.com

The following table illustrates a hypothetical library synthesis based on the reactivity of the this compound scaffold.

| Scaffold | Reaction Type | Diversity Element (R-group source) | Library Products |

| This compound | Buchwald-Hartwig Amination | A library of diverse primary and secondary amines (R-NH2) | 1-Amino(R)-3,7-dimethylisoquinolines |

| This compound | Suzuki Coupling | A library of diverse aryl and heteroaryl boronic acids (R-B(OH)2) | 1-Aryl(R)-3,7-dimethylisoquinolines |

| This compound | Sonogashira Coupling | A library of diverse terminal alkynes (R-C≡CH) | 1-Alkynyl(R)-3,7-dimethylisoquinolines |

| This compound | Thiolation | A library of diverse thiols (R-SH) | 1-Thio(R)-3,7-dimethylisoquinolines |

Emerging Avenues and Future Prospects in Research on 1 Chloro 3,7 Dimethylisoquinoline

Development of Green Chemistry Approaches for Synthesis and Functionalization

The principles of green chemistry are increasingly becoming a prerequisite for modern synthetic chemistry, aiming to reduce the environmental impact of chemical processes. For a molecule like 1-Chloro-3,7-dimethylisoquinoline, future research will focus on developing synthetic and functionalization protocols that are more sustainable than classical methods, such as the Bischler-Napieralski or Pomeranz-Fritsch reactions, which often require harsh conditions and stoichiometric, toxic reagents like phosphorus oxychloride. numberanalytics.com

One promising avenue is the adoption of energy-efficient techniques. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for the preparation of substituted isoquinoline (B145761) libraries. organic-chemistry.org Applying microwave irradiation to the cyclization and chlorination steps required for this compound synthesis could lead to significant process intensification. Another innovative approach involves conducting reactions in charged microdroplets generated by electrospray. nih.gov This method has been demonstrated to accelerate isoquinoline synthesis on a millisecond timescale at ambient temperature and without the need for strong acid catalysts, offering a potentially transformative, environmentally benign synthetic route. nih.gov

The replacement of hazardous reagents and solvents is another key focus. Research into solid-supported catalysts, such as K2CO3-Al2O3, has shown promise for promoting reactions under solvent-free or ultrasound-irradiated conditions, minimizing pollution and simplifying product work-up. researchgate.net The development of aqueous micellar protocols, which use water as the bulk solvent, also represents a significant step forward in creating environmentally benign processes for synthesizing complex heterocyclic systems like pyrrolo[2,1-a]isoquinolines. researchgate.net Future work would involve adapting these green methodologies to the specific substrates required for this compound.

Table 1: Potential Green Chemistry Approaches for this compound

| Approach | Principle | Potential Advantages | Relevant Findings |

|---|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave energy to rapidly and uniformly heat the reaction mixture. | Reduced reaction times, improved yields, enhanced reaction selectivity. | Successfully used for creating libraries of substituted isoquinolines. organic-chemistry.org |

| Charged Microdroplet Reactions | Reactions occur in charged microdroplets, accelerating rates due to a confined environment and high surface charge. | Millisecond reaction times, ambient temperature, no external acid catalyst required. | Demonstrated for the Pomeranz-Fritsch synthesis of the core isoquinoline scaffold. nih.gov |

| Ultrasound-Promoted Synthesis | Uses acoustic cavitation to enhance mass transfer and reaction rates. | Shorter reaction times, improved yields, often performed under milder conditions. | Effective for synthesizing quinoline (B57606) chalcones with solid-supported catalysts. researchgate.net |

| Aqueous Micellar Catalysis | Utilizes surfactants in water to create microreactors (micelles) for organic reactions. | Reduces reliance on volatile organic solvents, simplifies reaction work-up. | A high-yielding, environmentally benign protocol for pyrrolo[2,1-a]isoquinoline (B1256269) synthesis. researchgate.net |

Exploration of Unconventional Reactivity and Novel Catalytic Systems

Moving beyond traditional reactivity patterns is a key driver of innovation in synthetic chemistry. For this compound, the chloro-substituent at the C1 position is a prime site for functionalization, typically via nucleophilic substitution or cross-coupling reactions. Future research will likely explore more advanced and unconventional catalytic systems to expand the range of possible transformations.